molecular formula C10H18N2O2S2 B014568 (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane CAS No. 257641-01-3

(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane

Cat. No. B014568
M. Wt: 262.4 g/mol
InChI Key: XMKXCDBWFOFXJS-HTQZYQBOSA-N
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Description

Synthesis Analysis

Synthesis of cyclic compounds similar to "(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane" involves intricate steps that ensure the formation of the desired cyclic structure with precise functional groups. Studies like the synthesis of (±)-trans-3,5-bis-(t-butyldimethylsiloxy)-2-methylenecyclohexanone illustrate complex synthetic routes to achieve specific cyclic frameworks with functionalization (Batty, Crich, & Fortt, 1990). These synthetic strategies often involve stepwise reactions, including protection-deprotection schemes and the use of specific reagents to introduce functional groups efficiently.

Molecular Structure Analysis

The molecular structure of cyclic compounds is crucial for understanding their chemical reactivity and physical properties. Studies on compounds like trans-[2,3‐Bis(methylthio)hexane‐S,S']dichlorozinc(II) reveal detailed crystal structures, showcasing distorted tetrahedral Zn atoms coordinated to Cl and S atoms, which provide insight into the spatial arrangement of similar cyclic compounds (Parvez, Mesher, & Clark, 1997). Such structural analyses are essential for understanding the stereochemistry and reactivity of the cyclic systems.

Chemical Reactions and Properties

Cyclic compounds exhibit a range of chemical reactions, primarily influenced by their functional groups and structural conformation. For instance, the cyclohexyl[trans-1,2-bis(1-indenyl)]zirkonium(IV)dichlorid demonstrates high polymerization stereoselectivity, indicating how structural elements can affect chemical behavior (Rieger, 1992). Such studies underline the importance of stereochemistry and molecular orientation in defining the chemical properties of cyclic compounds.

Physical Properties Analysis

The physical properties of cyclic compounds, such as melting points, solubility, and crystallinity, are closely related to their molecular structure. Research on the synthesis and properties of transparent polyimides derived from trans- and cis-1,4-bis(3,4-dicarboxyphenoxy)cyclohexane dianhydrides highlights the impact of molecular configuration on physical properties like glass transition temperature and mechanical strength (Chen, Pei, Liu, & Fang, 2013). These findings demonstrate how the arrangement of atoms and the presence of specific functional groups influence the physical behavior of cyclic compounds.

Chemical Properties Analysis

The chemical properties of cyclic compounds, including reactivity towards various reagents, stability under different conditions, and interaction with metals, are essential for their application in synthesis and industrial processes. Investigations into compounds like cyclohexyl[trans-1,2-bis(1-indenyl)]zirkonium(IV)dichlorid reveal their catalytic activity and selectivity, shedding light on the chemical properties that make cyclic compounds valuable in catalysis and polymer synthesis (Rieger, 1992).

Scientific Research Applications

  • Chiral Separation : Chiral mesoporous organosilica spheres with trans-(1R,2R)-bis-(ureido)-cyclohexane have been used to efficiently separate R/S-1,1'-bi-2-naphthol enantiomers in high performance (Zhu et al., 2008).

  • Synthesis of Titanium(IV) Compounds : Chiral bis(amide) ligands derived from trans-1,2-diaminocyclohexane have been used in the synthesis of titanium(IV) hydrocarbyl compounds (Tsuie et al., 1997).

  • Novel Compounds for Research : N, N'-Bis(3-nitrophenylmethylene)cyclohexane-1,2-diamine, a novel compound with enantiopure trans form, can be used in scientific research (Guillaume et al., 2017).

  • Asymmetric Transfer Hydrogenation : Synthesized C2-symmetric bis(sulfonamide) ligands were used in the asymmetric transfer hydrogenation of aromatic ketones with high enantioselectivity and yield (Cortez et al., 2006).

  • Asymmetric Hydrogenation of Ketones : Asymmetric hydrogenation of ketones with ruthenium complexes of rac- and (S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane provided enantioselective catalysts with higher selectivities compared to BINAP (Doherty et al., 2007).

  • Oxidation of Cyclohexene : The 1,2-Bis(3,5-bis(trifluoromethyl)phenyl)diselane-catalyzed oxidation of cyclohexene by hydrogen peroxide provides a quick, clean, and practical access to trans-1,2-cyclohexanediol (Yu et al., 2014).

  • Antitumor Activity : Osteotropic [(bis(phosphonomethyl)amino-kappaN)acetato-kappaO(2-)]platinum(II) complexes containing cyclohexane-1,2-diamine show superior antitumor activity in ovarian (Galanski et al., 2003).

properties

IUPAC Name

2-sulfanyl-N-[(1R,2R)-2-[(2-sulfanylacetyl)amino]cyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2S2/c13-9(5-15)11-7-3-1-2-4-8(7)12-10(14)6-16/h7-8,15-16H,1-6H2,(H,11,13)(H,12,14)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKXCDBWFOFXJS-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)CS)NC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NC(=O)CS)NC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
KJ Woycechowsky, KD Wittrup, RT Raines - Chemistry & biology, 1999 - cell.com
Background: The formation of native disulfide bonds between cysteine residues often limits the rate and yield of protein folding. The enzyme protein disulfide isomerase (PDI) catalyzes …
Number of citations: 114 www.cell.com
M Fink, P Nieves, S Chang, M Narayan - Biophysical chemistry, 2008 - Elsevier
Multi-disulfide-bond-containing proteins acquire their native structures through an oxidative folding reaction which involves formation of native disulfide bonds through thiol-disulfide …
G Bulaj - Biotechnology advances, 2005 - Elsevier
For many proteins and peptides, disulfide bridges are prerequisite for their proper biological function. Many commercialized proteins are crosslinked by disulfide bridges that increase …
WJ Lees - Current Opinion in Chemical Biology, 2008 - Elsevier
Oxidative protein folding occurs both in vivo and in vitro and involves the formation and rearrangement of protein disulfide bonds (SS bonds). In vivo these reactions are catalyzed by …
AM Steiner, G Bulaj - Journal of Peptide Science, 2011 - Wiley Online Library
The oxidative folding of small, cysteine‐rich peptides to selectively achieve the native disulfide bond connectivities is critical for discovery and structure‐function studies of many …
J Kruusma, A Rhodes, R Bhatia, JAG Williams… - Journal of solution …, 2007 - Springer
Increasing enrichment of dimethyl sulfoxide, DMSO, in DMSO-water mixtures causes a reversal in the thermodynamic dissociation constants, pK a s, and has a marked effect on the …
H Liu, XY Dong, Y Sun - Biochemical engineering journal, 2013 - Elsevier
This communication reports a new design of peptide disulfide, RKCGCFF, for facilitating oxidative protein refolding. The new design mimics the properties of protein disulfide isomerase (…
EC Browne, S Parakh, LF Duncan, SJ Langford… - Bioorganic & Medicinal …, 2016 - Elsevier
Cellular studies have been undertaken on a nonamer peptide nucleic acid (PNA) sequence, which binds to mRNA encoding superoxide dismutase 1, and a series of peptide nucleic …
GZ Wang, XY Dong, Y Sun - Biotechnology progress, 2011 - Wiley Online Library
Based on the structural characteristic of Protein disulfide isomerases and DsbA that have hydrophobic regions around the active sites, hydrophobic alkyl tails are linked to cystamine to …
JD Gough, JM Gargano, AE Donofrio, WJ Lees - Biochemistry, 2003 - ACS Publications
The production of proteins via recombinant DNA technology often requires the in vitro folding of inclusion bodies, which are protein aggregates. To create a more efficient redox buffer …
Number of citations: 49 0-pubs-acs-org.brum.beds.ac.uk

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